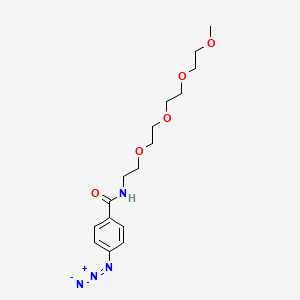
C10H13ClN2O4S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a sulfonyl group, and a thiomorpholine ring. It has a molecular weight of 324.80422 g/mol . The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one The reaction conditions typically involve the use of chlorinating agents, sulfonyl chlorides, and thiomorpholine under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one: has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction, metabolic regulation, and cellular stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its diverse applications in various fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C10H13ClN2O4S2 |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)sulfanyl-5-nitroaniline;hydrochloride |
InChI |
InChI=1S/C10H12N2O4S2.ClH/c11-9-5-7(12(13)14)1-2-10(9)17-8-3-4-18(15,16)6-8;/h1-2,5,8H,3-4,6,11H2;1H |
Clave InChI |
SDGKXFFTOVWKAI-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1SC2=C(C=C(C=C2)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


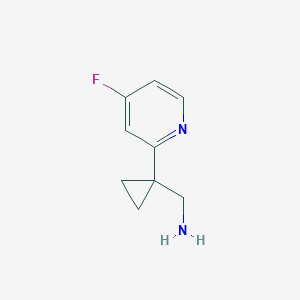
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12628434.png)
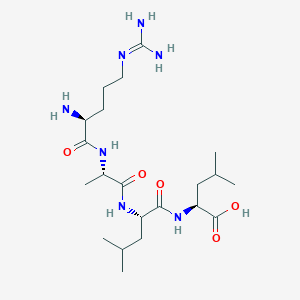
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)
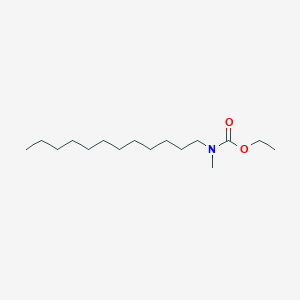
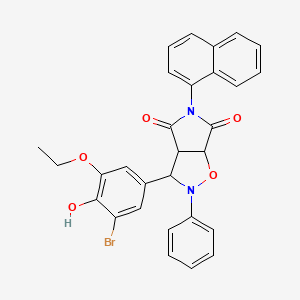

silane](/img/structure/B12628479.png)
![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
